molecular formula C14H12Cl2OS B8348455 Bis(p-chlorophenyl)methyl methyl sulfoxide CAS No. 65632-81-7

Bis(p-chlorophenyl)methyl methyl sulfoxide

Cat. No. B8348455
Key on ui cas rn: 65632-81-7
M. Wt: 299.2 g/mol
InChI Key: MISZMYAXIUHGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04117168

Procedure details

A solution of 10.7 grams (0.0525 mole) of m-chloroperbenzoic acid in 150 ml. of chloroform was slowly added to a cool solution (5°-7° C.) of 14.1 grams (0.050 mole) of bis(p-chlorophenyl)methyl methyl sulfide in 500 ml. of chloroform, and the resulting solution stirred for 2 hours at a temperature of 5° C., while a white precipitate formed. The mixture after warming to ambient temperature and holding at this temperature for a two hour period was then mixed with a solution having 20 grams of potassium carbonate in 200 ml. of water. The chloroform phase was then removed and washed with 100 ml. of water, and the chloroform distilled off; the vacuum distillation leaving 14.7 grams of a crude product which was recrystallized twice from 2,2,4-trimethylpentane-benzene (2:1) mixture to yield 11.7 grams (78 percent) of the white colored solid of bis(p-chlorophenyl)methyl methyl sulfoxide with a melting point of 109.5°-110.5° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(p-chlorophenyl)methyl methyl sulfide
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.C(Cl)(Cl)Cl.[CH3:16][S:17][CH:18]([C:26]1[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=1)[C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:16][S:17]([CH:18]([C:19]1[CH:20]=[CH:21][C:22]([Cl:25])=[CH:23][CH:24]=1)[C:26]1[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][CH:27]=1)=[O:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
bis(p-chlorophenyl)methyl methyl sulfide
Quantity
14.1 g
Type
reactant
Smiles
CSC(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
ADDITION
Type
ADDITION
Details
was then mixed with a solution
CUSTOM
Type
CUSTOM
Details
The chloroform phase was then removed
WASH
Type
WASH
Details
washed with 100 ml
DISTILLATION
Type
DISTILLATION
Details
of water, and the chloroform distilled off
DISTILLATION
Type
DISTILLATION
Details
the vacuum distillation
CUSTOM
Type
CUSTOM
Details
leaving 14.7 grams of a crude product which
CUSTOM
Type
CUSTOM
Details
was recrystallized twice from 2,2,4-trimethylpentane-benzene (2:1) mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)C(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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